Enhanced Lipophilicity (LogP) Relative to Unsubstituted Nitrobenzaldehyde Expands Design Space
3‑Nitro‑4‑phenoxybenzaldehyde exhibits a calculated LogP of 3.72 (chemsrc) to 2.8 (XlogP) , which is approximately 2 log units higher than 3‑nitrobenzaldehyde (LogP 1.47–1.93) . This difference reflects the contribution of the phenoxy group to overall hydrophobicity.
~1.8–2.3 log units higher; comparable to 4‑phenoxybenzaldehyde range.
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP 3.72 (calculated) ; XlogP 2.8 |
| Comparator Or Baseline | 3‑Nitrobenzaldehyde: LogP 1.47–1.93 ; 4‑Phenoxybenzaldehyde: LogP 3.29–3.84 |
| Quantified Difference | Target LogP ~1.8–2.3 units higher than 3‑nitrobenzaldehyde; comparable to 4‑phenoxybenzaldehyde |
| Conditions | Computational prediction methods (chemsrc, XlogP) |
Why This Matters
Higher lipophilicity can enhance membrane permeability and bioavailability in drug‑like molecules, making this intermediate preferable for designing compounds intended to cross lipid membranes.
